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Compound of Interest

Compound Name: 1-Phenyl-1H-indene

Cat. No.: B155047 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the

organic compound 1-phenyl-1H-indene (CAS No: 1961-96-2). Designed for researchers,

scientists, and professionals in drug development, this document summarizes mass

spectrometry, nuclear magnetic resonance, and infrared spectroscopy data. Detailed

experimental protocols are also provided to ensure reproducibility and methodological clarity.

Compound Overview
Structure:

Molecular Formula: C₁₅H₁₂[1]

Molecular Weight: 192.26 g/mol [1]

Description: 1-Phenyl-1H-indene is an aromatic hydrocarbon containing a phenyl group

substituted at the 1-position of an indene ring system.

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 1-phenyl-1H-
indene. While experimental mass spectrometry data is well-documented, complete, publicly

accessible experimental NMR and IR spectra are limited. Therefore, the NMR and IR data

presented are based on predicted values derived from the compound's structure and data from

analogous compounds.
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Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1-phenyl-1H-indene is characterized by a

prominent molecular ion peak and several key fragment ions. The data below is sourced from

the NIST Mass Spectrometry Data Center.[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

192 100.0 [M]⁺ (Molecular Ion)

191 75.0 [M-H]⁺

189 20.0
[M-3H]⁺ (Cyclopentadienyl

cation formation)

165 15.0 [M-C₂H₃]⁺ (Loss of vinyl group)

115 30.0 [C₉H₇]⁺ (Indenyl cation)

91 10.0 [C₇H₇]⁺ (Tropylium cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data are predicted values based on chemical structure analysis.

Experimental values may vary based on solvent and instrument parameters.

2.2.1 ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the phenyl, vinyl, and indene

aromatic protons, as well as a unique signal for the benzylic proton at the C1 position.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Proton Assignment

~ 7.1 - 7.5 Multiplet 9H

Aromatic Protons

(Phenyl & Indene

Benzene Ring)

~ 6.5 - 7.0 Multiplet 2H Vinyl Protons (H2, H3)

~ 4.5 - 5.0 Triplet (or dd) 1H Benzylic Proton (H1)

2.2.2 ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will distinguish between the aromatic, vinyl, and aliphatic carbons.

While a full experimental spectrum is not readily available, a computed spectrum is noted on

SpectraBase, though it requires an account for full access.[2]

Predicted Chemical Shift
(δ, ppm)

Carbon Type Carbon Assignment

~ 140 - 145 Aromatic (Quaternary) C3a, C7a, Phenyl-C1'

~ 120 - 135 Aromatic/Vinyl (CH)
Phenyl & Indene

Aromatic/Vinyl Carbons

~ 50 - 55 Aliphatic (CH) C1

Infrared (IR) Spectroscopy
The IR spectrum of 1-phenyl-1H-indene is defined by vibrations characteristic of its aromatic

and olefinic components. The table below outlines the expected absorption bands.
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Frequency Range (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H Stretch Aromatic & Vinyl C-H

2950 - 2850 C-H Stretch Aliphatic C-H

1650 - 1600 C=C Stretch Alkene

1600, 1495, 1450 C=C Stretch Aromatic Ring

770 - 730 C-H Bend (out-of-plane) Ortho-disubstituted Benzene

750 - 700 C-H Bend (out-of-plane) Monosubstituted Benzene

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data described above.

NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-25 mg of the 1-phenyl-1H-indene sample for ¹H

NMR, or 20-50 mg for ¹³C NMR.[3]

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

compound, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in

a clean vial.[3] Gently vortex or sonicate to ensure complete dissolution.

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality,

filter the solution through a small plug of glass wool packed into a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.[4]

Internal Standard: For precise chemical shift calibration, an internal standard such as

tetramethylsilane (TMS) may be added.[5]

Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto

the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity,

tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using an

appropriate pulse sequence.[3]
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IR Spectroscopy (Thin Solid Film Method)
Sample Preparation: Dissolve a small amount (~10-50 mg) of solid 1-phenyl-1H-indene in a

few drops of a volatile solvent like methylene chloride or acetone.

Film Deposition: Place a single drop of this solution onto a clean, dry infrared-transparent

salt plate (e.g., NaCl or KBr).

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a

thin, even film of the solid compound on the plate.

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and

acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken

first and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small quantity of the volatile sample into the ion source of

the mass spectrometer, where it is vaporized in a high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons

(typically 70 eV), which ejects an electron from the molecule to form a positively charged

molecular ion ([M]⁺).

Fragmentation: The high energy of the molecular ion often causes it to break apart into

smaller, characteristic fragment ions.

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are

accelerated by an electric field and then deflected by a magnetic field. The degree of

deflection is dependent on the mass-to-charge ratio (m/z) of each ion.

Detection: An ion detector records the abundance of ions at each m/z value, generating the

mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound such as 1-phenyl-1H-indene.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Structural Elucidation
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Caption: General workflow for the structural elucidation of 1-phenyl-1H-indene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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